molecular formula C19H24N2O3S B3452891 ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Cat. No. B3452891
M. Wt: 360.5 g/mol
InChI Key: PZQVZWWHGYNHNQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that appears to contain a quinazolinyl group, a thioacetate group, and a cyclohexylmethyl group. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Thioacetates are esters of thioacetic acid and are known for their strong, often unpleasant odors . Cyclohexylmethyl groups are common in organic chemistry and consist of a cyclohexane ring attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a fused-ring system . The quinazolinyl group would contribute a two-ring structure, while the thioacetate and cyclohexylmethyl groups would add additional complexity .


Chemical Reactions Analysis

Esters, such as thioacetates, typically undergo reactions like hydrolysis, aminolysis, and trans-esterification . They can also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, esters often have characteristic odors and are usually less dense than water . They also tend to have moderate to high boiling points and can be either liquids or solids at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s used as a drug, it might interact with biological receptors or enzymes. If it’s used in a chemical reaction, its mechanism of action might involve serving as a catalyst or a reactant .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many esters are flammable and can cause eye and skin irritation . They may also have harmful effects if inhaled, ingested, or absorbed through the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on clinical trials and drug development. If it’s useful in chemical synthesis, researchers might explore new reactions or synthesis methods involving this compound .

properties

IUPAC Name

ethyl 2-[3-(cyclohexylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-24-17(22)13-25-19-20-16-11-7-6-10-15(16)18(23)21(19)12-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVZWWHGYNHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
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ethyl {[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

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